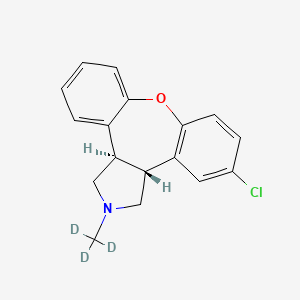

Asenapine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

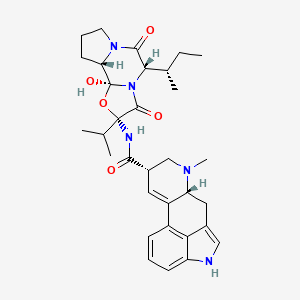

Asenapine is an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a serotonin, dopamine, noradrenaline, and histamine antagonist in which asenapine possess more potent activity with serotonin receptors than dopamine .

Synthesis Analysis

Asenapine is a second-generation (atypical) antipsychotic medication with two formulations that differ from other available antipsychotics, a sublingual tablet and a transdermal ‘patch.’ . The asymmetric total synthesis of (+)-asenapine, an atypical antipsychotic drug, used for treating schizophrenia and acute mania associated with bipolar disorder, is reported. The key steps are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .

Molecular Structure Analysis

Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .

Chemical Reactions Analysis

Asenapine has a complex pharmacodynamic profile with affinities at multiple dopamine, serotonin, histamine, and α-adrenergic receptors, all at which asenapine functions as an antagonist . Sublingual asenapine tablets are absorbed in the oral mucosa, with a Tmax occurring between 30 and 90 min .

Physical and Chemical Properties Analysis

Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .

科学的研究の応用

Unique Human Receptor Signature : Asenapine displays high affinity and a distinct rank order of binding affinities for various receptors, including serotonin, adrenoceptors, dopamine receptors, and histamine receptors. It differs appreciably from other antipsychotic drugs in its binding affinity and antagonistic properties, suggesting its unique pharmacological profile (Shahid et al., 2009).

Impact on Monoaminergic Systems : Asenapine's administration leads to changes in the activities of monoaminergic systems, including dopamine, serotonin, and noradrenaline neurons. These effects could be important for the treatment of mood disorders and schizophrenia (Oosterhof et al., 2015).

Differential Regional and Dose-Related Effects on Dopamine Receptor Subtypes : Asenapine has region-specific and dose-dependent effects on dopamine receptor subtypes in the rat forebrain, which may contribute to its unique psychopharmacological properties (Tarazi et al., 2008).

Asenapine in Treatment of Schizophrenia and Bipolar Disorder : It has been shown to be effective in alleviating both positive and negative symptoms of schizophrenia compared to placebo, and also exhibits long-term efficacy in bipolar I disorder (Bishara & Taylor, 2009).

Postmortem Distribution in Forensic Toxicology : Asenapine has been analyzed in postmortem casework, which assists in forensic toxicology interpretations (Miller et al., 2013).

Electrophysiological Characterization : In vivo electrophysiological studies have characterized the effects of asenapine on various receptors, including serotonin, adrenergic, and dopamine receptors, indicating potent antagonistic and partial agonistic activities (Ghanbari et al., 2009).

作用機序

Target of Action

Asenapine-d3, like its parent compound Asenapine, is an atypical antipsychotic that primarily targets a range of receptors including serotonin (5HT2A) , dopamine (D2) , noradrenaline , and histamine . It has more potent activity with serotonin receptors than dopamine .

Mode of Action

This compound acts as an antagonist at these receptors. This means it binds to these receptors and blocks their activation, thereby inhibiting the effects of the neurotransmitters serotonin, dopamine, noradrenaline, and histamine . Sedation in patients is associated with asenapine’s antagonist activity at histamine receptors .

Biochemical Pathways

This compound’s antagonistic action on dopamine and serotonin receptors has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This suggests that this compound may influence the biochemical pathways involving these neurotransmitters, potentially affecting mood and cognition .

Pharmacokinetics

This compound, like Asenapine, is administered sublingually . This is due to the extensive first-pass metabolism if ingested . The sublingual administration allows the drug to be absorbed directly into the bloodstream, bypassing the gastrointestinal tract and liver metabolism, which can enhance its bioavailability .

Result of Action

The antagonistic action of this compound on various neurotransmitter receptors can lead to a variety of molecular and cellular effects. For instance, its action on dopamine receptors has been associated with a lower incidence of extrapyramidal effects, which are linked to the upregulation of D1 receptors . This upregulation occurs due to asenapine’s dose-dependent effects on glutamate transmission in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food and drink restrictions, as well as twice-daily dosing, can affect the absorption and effectiveness of the drug . Additionally, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the drug’s action .

生化学分析

Biochemical Properties

Asenapine-d3 shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism . It has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This compound has more potent activity with serotonin receptors than dopamine .

Cellular Effects

This compound has been found to be efficacious for manic and mixed states in bipolar disorder compared with placebo control . It was not found to be efficacious for depression symptoms . Sedation in patients is associated with this compound’s antagonist activity at histamine receptors .

Molecular Mechanism

This compound’s lower incidence of extrapyramidal effects are associated with the upregulation of D1 receptors . This upregulation occurs due to this compound’s dose-dependent effects on glutamate transmission in the brain .

Temporal Effects in Laboratory Settings

This compound was found to be highly potent in the Amp-LMA and Apo-PPI assays . At doses greater than those required for antipsychotic activity, this compound impaired cognitive performance due to disturbance of motor function .

Dosage Effects in Animal Models

This compound was highly potent (active at 0.03 mg/kg) in the Amp-LMA and Apo-PPI assays . All agents (P < 0.01) reduced DNMTP accuracy at short delays; post hoc analyses revealed that only 0.1 mg/kg this compound and 0.3 mg/kg risperidone differed from vehicle .

Metabolic Pathways

This compound is oxidized via CYP1A2 and undergoes direct glucuronidation via UGT1A4 . Oxidation via CYP1A2 is this compound’s primary mode of metabolism .

Transport and Distribution

This compound is highly bound to plasma protein (95%) with a large volume of distribution (~20-25 l/kg) . Higher variability in plasma concentration of this compound may be observed if co-administered with CYP1A2 inducers or inhibitors .

特性

IUPAC Name |

(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

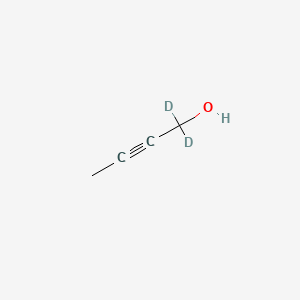

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-IBZLBPKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)